molecular formula C11H13ClO4S B5114440 Methyl 2-(4-chlorophenyl)sulfonylbutanoate

Methyl 2-(4-chlorophenyl)sulfonylbutanoate

Cat. No.: B5114440
M. Wt: 276.74 g/mol
InChI Key: SSCUBZISWKMPBL-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)sulfonylbutanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to a butanoate ester, with a 4-chlorophenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)sulfonylbutanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 2-butanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-chlorobenzenesulfonyl chloride+methyl 2-butanoateEt3NMethyl 2-(4-chlorophenyl)sulfonylbutanoate+HCl\text{4-chlorobenzenesulfonyl chloride} + \text{methyl 2-butanoate} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} 4-chlorobenzenesulfonyl chloride+methyl 2-butanoateEt3​N​Methyl 2-(4-chlorophenyl)sulfonylbutanoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)sulfonylbutanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent, and the reaction is conducted in anhydrous ether under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used, and the reaction is performed in aqueous or organic solvents.

Major Products Formed

    Nucleophilic substitution: Products include sulfonamides or sulfides, depending on the nucleophile used.

    Reduction: The major product is the corresponding sulfide.

    Oxidation: Products include sulfonic acids or sulfonates.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)sulfonylbutanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand the interactions between sulfonyl-containing compounds and biological macromolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)sulfonylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methylphenyl)sulfonylbutanoate
  • Methyl 2-(4-fluorophenyl)sulfonylbutanoate
  • Methyl 2-(4-bromophenyl)sulfonylbutanoate

Uniqueness

Methyl 2-(4-chlorophenyl)sulfonylbutanoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of halogen substitution on the reactivity and biological activity of sulfonyl esters. The chlorine atom can also participate in additional interactions, such as hydrogen bonding or halogen bonding, further influencing the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

methyl 2-(4-chlorophenyl)sulfonylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4S/c1-3-10(11(13)16-2)17(14,15)9-6-4-8(12)5-7-9/h4-7,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCUBZISWKMPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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